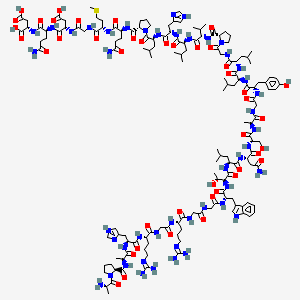

GALP(1-32) (human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GALP(1-32) (human), auch bekannt als Galanin-ähnliches Peptid (1-32), ist ein Peptidderivat, das zur Galanin-Familie von Neuropeptiden gehört. Diese Verbindung bindet an Galanin-Rezeptoren 1, 2 und 3, wobei die höchste Affinität zum Galanin-Rezeptor 3 besteht. Es spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen, insbesondere in solchen, die das zentrale Nervensystem betreffen, wie z. B. die hypothalamische Regulation des Stoffwechsels und der Fortpflanzung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GALP(1-32) (human) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), ein Verfahren, das weit verbreitet für die Produktion von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe geschützter Aminosäuren. Jede Aminosäure wird unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC an die wachsende Peptidkette gekoppelt. Nach dem Zusammenbau der Peptidkette wird das Peptid unter Verwendung einer Mischung aus Trifluoressigsäure (TFA) und Scavengern vom Harz abgespalten und entschützt .

Industrielle Produktionsmethoden

Die industrielle Produktion von GALP(1-32) (human) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Reinigung des synthetisierten Peptids erfolgt typischerweise durch Hochleistungsflüssigchromatographie (HPLC), um eine hohe Reinheit und Qualität des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

GALP(1-32) (human) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an Methioninresten auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Disulfidbrücken innerhalb des Peptids können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Performigsäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Fmoc-geschützte Aminosäuren und Kupplungsreagenzien wie HBTU oder DIC.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Peptide, reduzierte Peptide und Peptidanaloga mit substituierten Aminosäuren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GALP(1-32) (human) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Industrial production of GALP(1-32) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

GALP(1-32) (human) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Fmoc-protected amino acids and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Wissenschaftliche Forschungsanwendungen

GALP(1-32) (human) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Regulation des Stoffwechsels, der Fortpflanzung und anderer Funktionen des zentralen Nervensystems.

Medizin: Für seine potenziellen therapeutischen Anwendungen bei Stoffwechselstörungen, reproduktiver Gesundheit und neurologischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt.

Wirkmechanismus

GALP(1-32) (human) übt seine Wirkungen durch die Bindung an Galanin-Rezeptoren (GALR1, GALR2 und GALR3) aus. Nach der Bindung aktiviert es intrazelluläre Signalwege, die verschiedene physiologische Prozesse regulieren. Beispielsweise kann GALP(1-32) die Freisetzung von Gonadotropin-Releasing-Hormon (GnRH) aus dem Hypothalamus beeinflussen und so die Fortpflanzungsfunktionen beeinflussen. Darüber hinaus spielt es eine Rolle bei der Energiehomöostase und der Stimmungsregulation .

Wirkmechanismus

GALP(1-32) (human) exerts its effects by binding to galanin receptors (GALR1, GALR2, and GALR3). Upon binding, it activates intracellular signaling pathways that regulate various physiological processes. For example, GALP(1-32) can influence the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby affecting reproductive functions. Additionally, it plays a role in energy homeostasis and mood regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Galanin: Ein Neuropeptid mit ähnlichen Rezeptorbindungseigenschaften, aber unterschiedlichen physiologischen Rollen.

Spexin: Ein weiteres Mitglied der Galanin-Familie, das an der Appetitregulation und Fortpflanzungsfunktionen beteiligt ist.

Einzigartigkeit

GALP(1-32) (human) ist aufgrund seiner spezifischen Bindungsaffinität zu Galanin-Rezeptoren und seiner besonderen Rolle bei der hypothalamischen Regulation des Stoffwechsels und der Fortpflanzung einzigartig. Im Gegensatz zu anderen ähnlichen Peptiden hat GALP(1-32) eine höhere Affinität zum Galanin-Rezeptor 3, was es besonders wichtig für Studien in Bezug auf diesen Rezeptor macht .

Eigenschaften

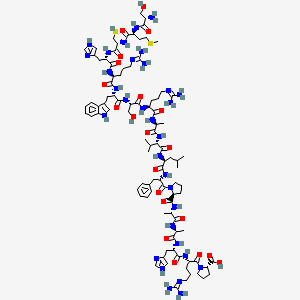

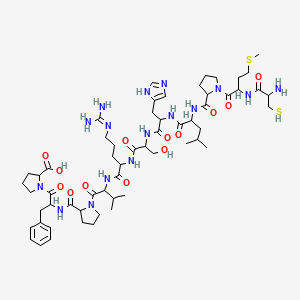

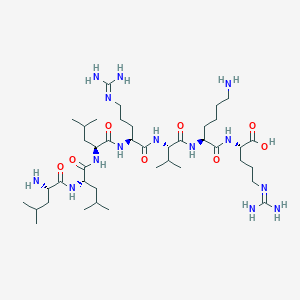

Molekularformel |

C149H230N46O43S |

|---|---|

Molekulargewicht |

3385.8 g/mol |

IUPAC-Name |

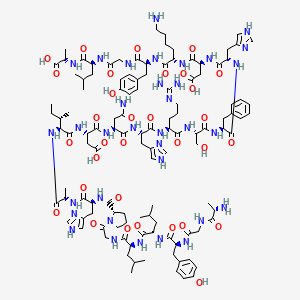

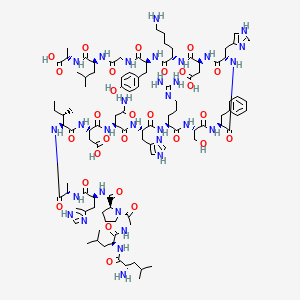

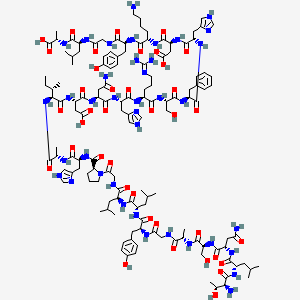

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C149H230N46O43S/c1-71(2)47-93(127(217)168-67-117(207)193-43-22-29-106(193)142(232)191-120(76(11)12)143(233)186-95(49-73(5)6)131(221)184-100(55-84-61-159-70-170-84)135(225)188-103(51-75(9)10)146(236)195-45-24-31-108(195)141(231)180-91(37-39-110(152)200)128(218)179-92(40-46-239-17)126(216)167-66-116(206)176-102(57-118(208)209)137(227)178-90(36-38-109(151)199)129(219)189-104(147(237)238)58-119(210)211)182-130(220)94(48-72(3)4)183-133(223)97(52-81-32-34-85(198)35-33-81)174-115(205)64-164-122(212)78(14)171-139(229)105(68-196)190-136(226)101(56-111(153)201)185-132(222)96(50-74(7)8)187-144(234)121(80(16)197)192-138(228)98(53-82-59-162-87-26-19-18-25-86(82)87)175-113(203)63-163-112(202)62-165-124(214)88(27-20-41-160-148(154)155)173-114(204)65-166-125(215)89(28-21-42-161-149(156)157)177-134(224)99(54-83-60-158-69-169-83)181-123(213)79(15)172-140(230)107-30-23-44-194(107)145(235)77(13)150/h18-19,25-26,32-35,59-61,69-80,88-108,120-121,162,196-198H,20-24,27-31,36-58,62-68,150H2,1-17H3,(H2,151,199)(H2,152,200)(H2,153,201)(H,158,169)(H,159,170)(H,163,202)(H,164,212)(H,165,214)(H,166,215)(H,167,216)(H,168,217)(H,171,229)(H,172,230)(H,173,204)(H,174,205)(H,175,203)(H,176,206)(H,177,224)(H,178,227)(H,179,218)(H,180,231)(H,181,213)(H,182,220)(H,183,223)(H,184,221)(H,185,222)(H,186,233)(H,187,234)(H,188,225)(H,189,219)(H,190,226)(H,191,232)(H,192,228)(H,208,209)(H,210,211)(H,237,238)(H4,154,155,160)(H4,156,157,161)/t77-,78-,79-,80+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,120-,121-/m0/s1 |

InChI-Schlüssel |

QECBZQJTOLCHOO-NJXJWFHUSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,6-dichlorophenyl)ethyl]-4-[(6-fluoro-1H-indol-2-yl)methyl]-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B10822447.png)

![5-hydroxy-2-phenyl-2H,3H,4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B10822466.png)

![(2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol](/img/structure/B10822486.png)

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)